molecular formula C6H7F3O3 B065966 5-Oxo-6,6,6-trifluorohexanoic acid CAS No. 184157-09-3

5-Oxo-6,6,6-trifluorohexanoic acid

Cat. No.: B065966
CAS No.: 184157-09-3
M. Wt: 184.11 g/mol
InChI Key: LJXIOTVBBDEEJR-UHFFFAOYSA-N
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Description

5-Oxo-6,6,6-trifluorohexanoic acid is a chemical compound with the molecular formula C6H7F3O3. It is characterized by the presence of a trifluoromethyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-6,6,6-trifluorohexanoic acid typically involves the reaction of trifluoroacetic acid derivatives with appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Oxo-6,6,6-trifluorohexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways .

Comparison with Similar Compounds

Comparison: 5-Oxo-6,6,6-trifluorohexanoic acid is unique due to the presence of both a trifluoromethyl group and a ketone functional group. This combination imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds. The trifluoromethyl group enhances its stability and resistance to metabolic degradation, while the ketone group allows for diverse chemical transformations .

Properties

IUPAC Name

6,6,6-trifluoro-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXIOTVBBDEEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444986
Record name 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184157-09-3
Record name 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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